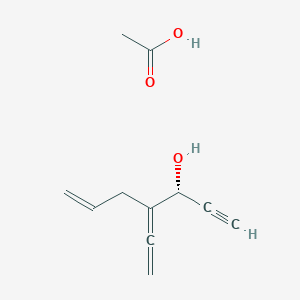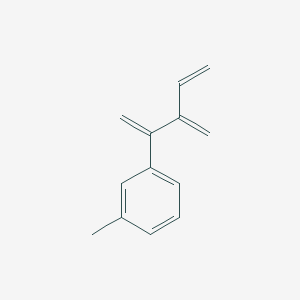
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene is an organic compound with the molecular formula C12H12 It is a derivative of benzene, featuring a methyl group and a 3-methylidenepenta-1,4-dien-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene derivatives with 3-methylidenepenta-1,4-diene. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The choice of catalysts, solvents, and reaction parameters is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or alcohols (for nucleophilic substitution) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Vinyl-1,3-butadiene
- 3-Methylen-1,4-pentadiene
- 3-methylene-1,4-pentadiene
- 2-methylene-1,4-pentadiene
- 1,4-Pentadiene,3-methylene
Uniqueness
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylidenepenta-1,4-dien-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
551942-49-5 |
|---|---|
Formule moléculaire |
C13H14 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C13H14/c1-5-11(3)12(4)13-8-6-7-10(2)9-13/h5-9H,1,3-4H2,2H3 |
Clé InChI |
UBGHTNUWOILRQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=C)C(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
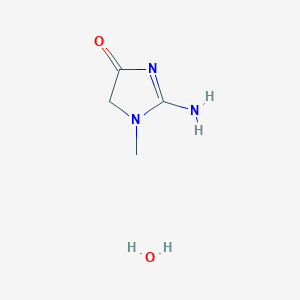
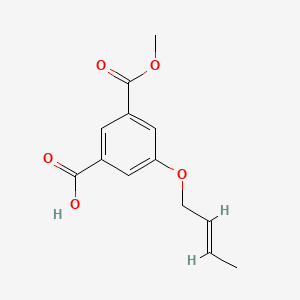
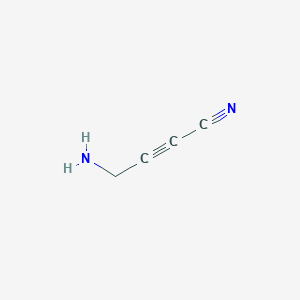
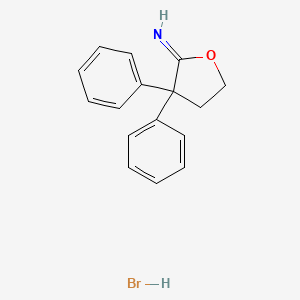
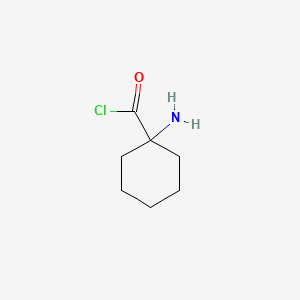

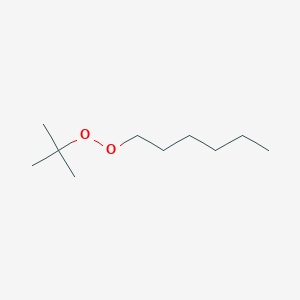
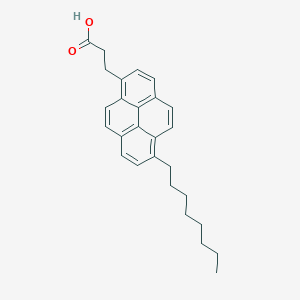
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
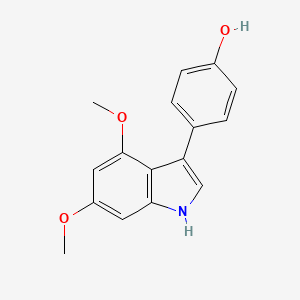
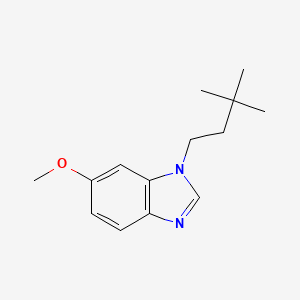
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
